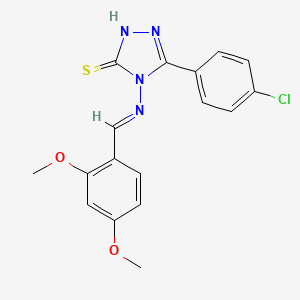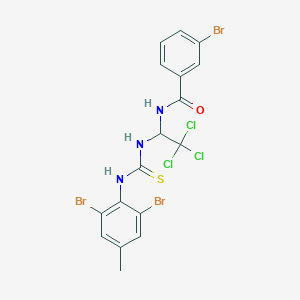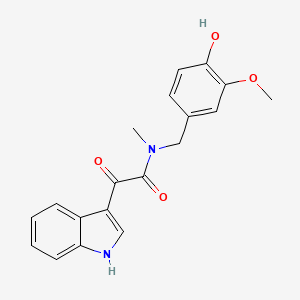
9H-thioxanthene 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-thioxanthene 10-oxide is an organic compound with the molecular formula C13H8OS. It is a derivative of thioxanthone, characterized by the presence of an oxygen atom at the 10th position of the thioxanthene ring. This compound is known for its photophysical properties and is used in various scientific applications, particularly in photochemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-thioxanthene 10-oxide typically involves the oxidation of thioxanthone. One common method is the photo-oxidation process, where thioxanthone is exposed to visible blue light in the presence of molecular oxygen and a photosensitizer such as riboflavin tetraacetate . The reaction conditions include:
Solvent: Acetonitrile or methanol
Temperature: Room temperature
Light Source: Visible blue light
Photosensitizer: Riboflavin tetraacetate
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent exposure to light and oxygen, leading to higher yields and purity. The process involves:
Reactors: Continuous flow reactors with UV or visible light sources
Reactants: Thioxanthone, molecular oxygen, and a photosensitizer
Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Chemical Reactions Analysis
Types of Reactions
9H-thioxanthene 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide back to thioxanthone.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thioxanthone
Substitution: Halogenated or nitrated thioxanthene derivatives
Scientific Research Applications
9H-thioxanthene 10-oxide has a wide range of applications in scientific research:
Chemistry: Used as a photocatalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance polymers and dyes.
Mechanism of Action
The mechanism of action of 9H-thioxanthene 10-oxide involves its ability to absorb visible light and enter an excited triplet state. This excited state can participate in various photochemical reactions, including:
Photoredox Reactions: The excited triplet state can undergo reduction to form a radical anion, which can then reduce metal ions or organic substrates.
Energy Transfer: The excited state can transfer energy to other molecules, facilitating reactions such as polymerization and cross-linking.
Comparison with Similar Compounds
Similar Compounds
Thioxanthone: The parent compound, lacking the oxygen atom at the 10th position.
Thioxanthene: A similar structure without the carbonyl group.
Xanthone: An oxygen analog of thioxanthone, with an oxygen atom replacing the sulfur atom.
Uniqueness
9H-thioxanthene 10-oxide is unique due to its high triplet energy and relatively long triplet lifetime, which makes it an effective photocatalyst. Its ability to participate in both photoredox and energy transfer reactions distinguishes it from other similar compounds .
Properties
CAS No. |
10133-81-0 |
|---|---|
Molecular Formula |
C13H10OS |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
9H-thioxanthene 10-oxide |
InChI |
InChI=1S/C13H10OS/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
InChI Key |
PKICNJBYRWRABI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)

![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008543.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)

![2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12008587.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12008595.png)
![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12008603.png)
![5-(4-Tert-butylphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008619.png)
